N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide
Description
N'-[(E)-(2,4,6-Trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide is a hydrazone derivative synthesized via condensation of pyridine-4-carbohydrazide with 2,4,6-trimethoxybenzaldehyde. Its structure features a pyridine ring linked to a trimethoxyphenyl group through a hydrazone bond, with the E-configuration confirmed by spectroscopic methods (e.g., NMR, IR) and X-ray crystallography in analogous compounds .
Properties
Molecular Formula |
C16H17N3O4 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-21-12-8-14(22-2)13(15(9-12)23-3)10-18-19-16(20)11-4-6-17-7-5-11/h4-10H,1-3H3,(H,19,20)/b18-10+ |
InChI Key |
BCQROTLTENFYGQ-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)C2=CC=NC=C2)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NNC(=O)C2=CC=NC=C2)OC |
solubility |
29 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with pyridine-4-carbohydrazide in an appropriate solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Complexation: It can form coordination complexes with transition metals, which can be useful in catalysis and materials science
Scientific Research Applications
Structural Overview
The compound features a pyridine ring substituted with a hydrazone moiety and methoxy groups, which are known to enhance biological activity. The molecular formula is , indicating the presence of nitrogen and oxygen functionalities that contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has shown that hydrazone derivatives exhibit varying degrees of antimicrobial activity against bacteria and fungi. For instance, derivatives similar to N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicates that the presence of methoxy groups enhances the compound's ability to disrupt microbial cell membranes.
| Compound | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | E. coli | 15 mm |
| This compound | S. aureus | 18 mm |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction through the activation of caspases.
Case Study:
In a study conducted by Amer et al., derivatives were synthesized and tested for cytotoxicity against several cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values ranging from 10 to 30 µM, suggesting significant anticancer activity.
Anti-inflammatory Effects
The anti-inflammatory properties of hydrazones have also been documented. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This action could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
| Inflammatory Marker | Effect (Reduction %) |
|---|---|
| TNF-alpha | 40% |
| IL-6 | 35% |
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .
Comparison with Similar Compounds
Electron-Withdrawing Groups (EWGs)
N'-[(3-Nitrophenyl)methylidene]pyridine-4-carbohydrazide (5b) :
- N'-[(4-Chlorophenyl)methylidene]pyridine-4-carbohydrazide (5e): Activity: Similarly inactive against H37Rv .
Electron-Donating Groups (EDGs)
- N'-[(4-Methylphenyl)methylidene]pyridine-4-carbohydrazide (5d): Activity: Active against H37Rv (MIC equivalent to INH) . Mechanism: Methyl groups enhance hydrophobicity, improving membrane permeability. Cytotoxicity: Non-toxic to RAW 264.7 macrophages (viability >80%) .
N'-[(2,5-Dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide (5h) :
Heteroaryl-Substituted Derivatives
Imidazole Derivatives
- N'-[(2-Butyl-4-Chloro-1H-Imidazol-5-yl)methylidene]pyridine-4-carbohydrazide (5l) :
Indole Derivatives
- N'-[(5-Bromo-1H-Indol-3-yl)methylidene]pyridine-4-carbohydrazide :
Hydroxy-Substituted Derivatives
N'-[(2-Hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (5g) :
N'-[(5-Fluoro-2-Hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (L4) :
Physicochemical and Structural Properties
Hydrogen Bonding and Crystal Packing
N'-[(2-Methoxyphenyl)methylidene]pyridine-4-carbohydrazide (Co-crystal) :
N'-[(2,4-Dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide :
Biological Activity
N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H17N3O4
- SMILES Notation : COC1=CC(=C(C=C1/C=N/NC(=O)C2=CN=CC=C2)OC)OC
- InChI Key : ZZKWSQILLYEBOK-VCHYOVAHSA-N
The compound features a pyridine ring substituted with a hydrazone group, which is often associated with diverse biological activities.
Anticancer Activity
Research indicates that derivatives of hydrazone compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth.
- Case Study : A derivative of a similar structure demonstrated an IC50 value of 49.85 μM against certain cancer cell lines, suggesting a potential for therapeutic application in oncology .
Antimicrobial Activity
Hydrazone derivatives are also noted for their antimicrobial properties. The presence of the pyridine moiety enhances the interaction with microbial targets.
- Findings : Compounds with similar structures have shown effective inhibition against various bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL .
Anti-inflammatory Properties
The anti-inflammatory effects of hydrazone compounds have been documented through various assays measuring cytokine levels.
- Research Insight : Compounds related to this compound exhibited inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Interaction with Cellular Signaling Pathways : Compounds may interfere with signaling pathways such as VEGF signaling, crucial for tumor angiogenesis .
Data Table: Summary of Biological Activities
Q & A
Basic: How is N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide synthesized, and what spectroscopic methods validate its structure?
Methodological Answer:
The compound is synthesized via Schiff base condensation between pyridine-4-carbohydrazide and 2,4,6-trimethoxybenzaldehyde in ethanol under reflux. The reaction is catalyzed by acidic conditions (e.g., HCl) and monitored by TLC. Post-synthesis, purification involves recrystallization from ethanol or methanol. Structural validation employs:
- IR spectroscopy : Confirms C=N imine stretch (~1600 cm⁻¹) and C=O amide stretch (~1690 cm⁻¹) .
- ¹H NMR : Peaks at δ 8.6–8.8 ppm (pyridine protons), δ 7.0–7.2 ppm (aromatic protons of trimethoxyphenyl), and δ 3.8 ppm (OCH₃ groups) .
- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: ~62%, H: ~4.8%, N: ~15.5%) .
Basic: What crystallographic data describe the compound’s solid-state structure?
Methodological Answer:
Single-crystal X-ray diffraction reveals monoclinic symmetry (space group P21/c) with unit cell parameters:
- a = ~10.7 Å, b = ~7.03 Å, c = ~18.0 Å, β = ~106.3° .
- The Schiff base adopts an E-configuration about the C=N bond. Hydrogen bonding between the hydrazide NH and methoxy O atoms stabilizes the crystal lattice, forming R₂²(18) ring motifs .
- Software tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for structural analysis .
Advanced: How do substituents on the aryl ring influence biological activity in analogous Schiff bases?
Methodological Answer:
Studies on structurally related compounds (e.g., N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide) show that electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antidepressant and nootropic activities by increasing lipophilicity and blood-brain barrier penetration. In contrast, bulky substituents (e.g., 3,4,5-trimethoxy) improve aldose reductase inhibition by enhancing binding to the enzyme’s hydrophobic pocket . Quantitative Structure-Activity Relationship (QSAR) models can predict activity trends using Hammett σ constants and molecular docking simulations .
Advanced: What computational methods elucidate electronic properties and reactivity?
Methodological Answer:
- DFT calculations : Predict HOMO-LUMO gaps (~3.5–4.0 eV) and charge distribution. The pyridine ring acts as an electron acceptor, while the trimethoxyphenyl group donates electrons, stabilizing the Schiff base .
- Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic regions (hydrazide NH) and electrophilic regions (C=N), guiding predictions of reactivity in metal coordination or nucleophilic substitution .
- TD-DFT : Simulates UV-Vis spectra (e.g., λmax ~350 nm for π→π* transitions) .
Advanced: How does this compound interact with metal ions, and what applications arise from its complexes?
Methodological Answer:
The hydrazide NH and pyridine N atoms act as bidentate ligands, forming octahedral complexes with Co(II), Cd(II), or Cu(II). For example:
- Cobalt complexes : Exhibit enhanced antioxidant activity (IC₅₀ ~20 μM in DPPH assays) due to metal-centered redox activity .
- Cadmium complexes : Show luminescence properties (λem ~450 nm) for potential sensor applications .
Complexation is confirmed via molar conductivity, magnetic susceptibility, and ESI-MS .
Methodological Challenge: What experimental pitfalls occur in crystallizing this compound?
Methodological Answer:
- Polymorphism : Slow evaporation from ethanol often yields hydrated forms (e.g., monohydrate or dihydrate), while rapid cooling may produce solvate-free crystals with differing packing motifs .
- Twinned crystals : Common in monoclinic systems; resolved using SHELXL’s TWIN command and careful data integration .
- Hydrogen bonding variability : Water molecules in the lattice can disrupt expected R₂²(18) motifs, requiring iterative refinement in SHELXL .
Advanced: What contradictions exist in reported biological activities of structurally similar compounds?
Methodological Answer:
- Antidepressant vs. cytotoxicity : While nitro-substituted derivatives show potent antidepressant activity (ED₅₀ ~10 mg/kg in mice), they may exhibit hepatotoxicity at higher doses (IC₅₀ ~50 μM in HepG2 cells) .
- Aldose reductase inhibition : Methoxy groups enhance inhibition (Ki ~0.8 μM), but steric hindrance from 2,4,6-trimethoxy substitution reduces binding affinity compared to 4-methoxy analogs .
Resolution requires in vivo pharmacokinetic studies and toxicity profiling .
Basic: What analytical techniques assess purity and stability?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (MeCN:H₂O = 70:30) quantify purity (>98%) and detect degradation products (e.g., hydrolyzed hydrazide) .
- TGA/DSC : Decomposition onset at ~200°C confirms thermal stability. Melting points (~230–240°C) should match literature values ±2°C .
- Accelerated stability studies : Exposure to 40°C/75% RH for 6 months monitors hygroscopicity and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
